molecular formula C17H17N3S B5711538 N-(4-methylphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine

N-(4-methylphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine

Cat. No.: B5711538
M. Wt: 295.4 g/mol
InChI Key: ZFGIEKKMOCOHMD-UHFFFAOYSA-N
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Description

Pyrimidine derivatives, such as the one you mentioned, are a class of compounds that have received significant interest due to their diverse biological potential . They are often used in medicinal chemistry as building blocks for many drug candidates .


Molecular Structure Analysis

The molecular structure of pyrimidine derivatives can vary greatly depending on the specific substitutions at various positions in the molecule. For instance, different aromatic, aryl, and alkyl substitutions at the C-4 position of the 7-deazapurine ring can significantly influence the structure and properties of the molecule .


Chemical Reactions Analysis

The chemical reactions involving pyrimidine derivatives can be complex and depend on the specific structure of the compound. For example, 3-amino-4-cyano-2-thiophenecarboxamides have been used as versatile synthons for the preparation of thieno[3,2-d]pyrimidine-7-carbonitriles .


Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives can be influenced by their specific structure. For instance, all the potent compounds from a series of 4-aminopyrrolo[2,3-d]pyrimidine derivatives had a ClogP value less than 4 and a molecular weight less than 400, suggesting they are likely to maintain drug-likeness during lead optimization .

Mechanism of Action

Target of Action

The primary targets of N-(4-methylphenyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-amine are not explicitly mentioned in the available literature

Mode of Action

It’s worth noting that many similar compounds interact with their targets through hydrogen bonding .

Pharmacokinetics

The predicted physicochemical properties suggest that the compound has a high logp value, indicating potential lipophilicity . This could influence its absorption and distribution within the body. More detailed studies are needed to fully understand its pharmacokinetic profile.

Result of Action

The molecular and cellular effects of N-(4-methylphenyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-amine’s action are not well-documented in the available literature

Action Environment

The influence of environmental factors on the action, efficacy, and stability of this compound is not well-studied Factors such as pH, temperature, and presence of other molecules could potentially affect its action

Future Directions

The development of new pyrimidine derivatives with enhanced selectivity and potency is a promising area of research. Detailed structure-activity relationship (SAR) analysis can provide clues for the synthesis of novel pyrimidine analogs with enhanced anti-inflammatory or anticancer activities .

Properties

IUPAC Name

N-(4-methylphenyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3S/c1-11-6-8-12(9-7-11)20-16-15-13-4-2-3-5-14(13)21-17(15)19-10-18-16/h6-10H,2-5H2,1H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFGIEKKMOCOHMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2=C3C4=C(CCCC4)SC3=NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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